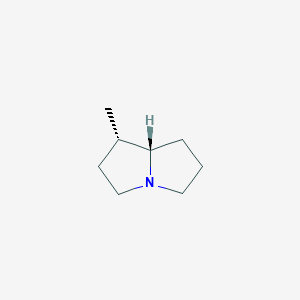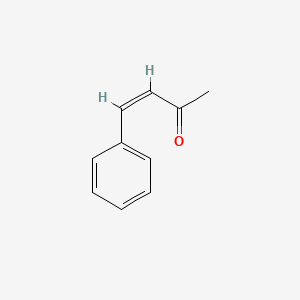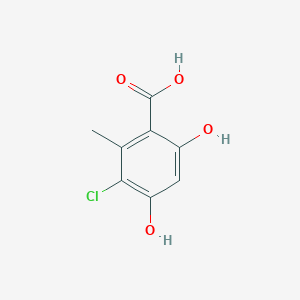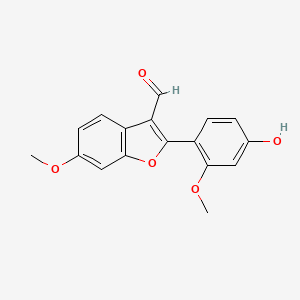
gamma-Linolenoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Linolenoyl-CoA, also known as gamolenoyl-CoA or gla-CoA, belongs to the class of organic compounds known as long-chain fatty acyl coas. These are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. Thus, Gamma-linolenoyl-CoA is considered to be a fatty ester lipid molecule. Gamma-Linolenoyl-CoA is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Linolenoyl-CoA has been primarily detected in urine. Within the cell, Gamma-linolenoyl-CoA is primarily located in the cytoplasm, membrane (predicted from logP), mitochondria and peroxisome. Gamma-Linolenoyl-CoA participates in a number of enzymatic reactions. In particular, DG(14:0/14:0/0:0) and gamma-linolenoyl-CoA can be converted into TG(14:0/14:0/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(14:0/14:1(9Z)/0:0) and gamma-linolenoyl-CoA can be converted into TG(14:0/14:1(9Z)/18:3(6Z, 9Z, 12Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(14:0/15:0/0:0) and gamma-linolenoyl-CoA can be converted into TG(14:0/15:0/18:3(6Z, 9Z, 12Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Finally, DG(14:0/16:0/0:0) and gamma-linolenoyl-CoA can be converted into TG(14:0/16:0/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, Gamma-linolenoyl-CoA is involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(22:0/18:3(9Z, 12Z, 15Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(20:0/22:1(13Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/14:1(9Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/18:3(6Z, 9Z, 12Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
Gamma-linolenoyl-CoA is an octadecatrienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of gamma-linolenic acid. It has a role as a mouse metabolite. It derives from a gamma-linolenic acid. It is a conjugate acid of a gamma-linolenoyl-CoA(4-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Diabetes
Gamma-Linolenoyl-CoA's role in hepatic microsomal fatty acid chain elongation is notably altered in diabetic conditions. Research shows a significant decrease in both chain elongation and condensation activities, particularly in diabetic rats. This suggests a potential link between gamma-Linolenoyl-CoA and diabetic metabolism (Suneja et al., 1990).
Cancer Treatment and Research
Gamma-Linolenoyl-CoA has been studied for its potential in cancer therapy. Studies indicate its selective anti-tumor properties, especially in breast cancer. It has been observed to enhance the effects of tamoxifen in breast cancer treatment (Kenny et al., 1998). Additionally, studies on human gliomas show that gamma-Linolenoyl-CoA can induce regression of gliomas without significant side effects, suggesting its potential as a safe anti-tumor agent (Das et al., 1995; Bakshi et al., 2003).
Lipid Metabolism
Gamma-Linolenoyl-CoA plays a significant role in lipid metabolism. Research indicates the existence of multiple condensing enzymes in rat hepatic microsomes for the condensation of saturated, monounsaturated, and polyunsaturated acyl coenzyme A, including gamma-Linolenoyl-CoA. This finding is crucial for understanding the regulation and rate-limiting steps of fatty acid chain elongation systems (Prasad et al., 1986).
Impact on Other Diseases and Conditions
Gamma-Linolenoyl-CoA has been implicated in various other conditions. For example, its chain elongation is influenced by insulin levels in diabetic Wistar BB rats, suggesting a non-parallel relationship between the chain elongation system and glycemia (Mimouni et al., 1992). Additionally, its derivative, gamma-linolenic acid, has been shown to inhibit fatty acid synthase-dependent neoplastic lipogenesis, providing insight into its potential mechanism of action in tumor cell toxicity (Menéndez et al., 2005).
Eigenschaften
Produktname |
gamma-Linolenoyl-CoA |
|---|---|
Molekularformel |
C39H64N7O17P3S |
Molekulargewicht |
1028 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate |
InChI |
InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,14-15,26-28,32-34,38,49-50H,4-7,10,13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-,15-14-/t28-,32-,33-,34+,38-/m1/s1 |
InChI-Schlüssel |
XZQYPTBYQYZGRU-FHDVEODPSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10S,11R,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3R)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1248633.png)
![3h-Imidazo[4,5-b]pyridine,7-(2-phenylethynyl)-](/img/structure/B1248634.png)
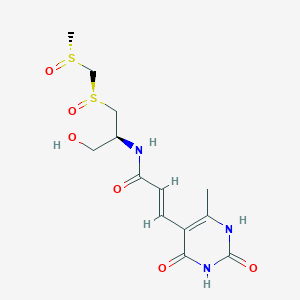
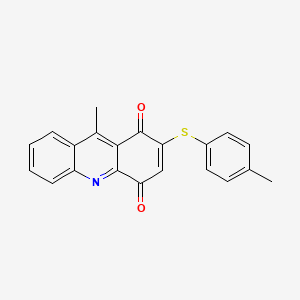


![2,6-dichloro-5-hydroxy-8-methyl-1-[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one](/img/structure/B1248640.png)

![(2S)-5-hydroxy-7-methoxy-8-[(E)-3-oxo-1-butenyl]flavanone](/img/structure/B1248643.png)

